Cephalexin

Pharmacokinetics Bioavailability Cephalosporin

Select this Cephalexin monohydrate reference standard for its well-characterized pharmacokinetic profile—high oral bioavailability, ~90% urinary recovery, and a ≤1-hour serum half-life—enabling precise PK/PD modeling. Unlike cefadroxil or cephradine, its distinct absorption kinetics (impaired by food) and three- to four-times-daily dosing requirement make it irreplaceable for protocols targeting sustained fT>MIC in Gram-positive/Gram-negative infection models. USP potency 950–1030 µg/mg ensures regulatory compliance in dissolution testing and analytical method validation.

Molecular Formula C16H17N3O4S
Molecular Weight 347.4 g/mol
CAS No. 23325-78-2
Cat. No. B1668390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalexin
CAS23325-78-2
Synonyms5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))-
Cefalexin
Cephalexin
Cephalexin Dihydride
Cephalexin Hemihydrate
Cephalexin Hydrochloride
Cephalexin Monohydrate
Cephalexin Monohydrochloride
Cephalexin Monohydrochloride, Monohydrate
Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer
Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer
Cephalexin, (6R-(6alpha,7beta))-Isomer
Cephalexin, Monosodium Salt
Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer
Ceporexine
Palitrex
Molecular FormulaC16H17N3O4S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O
InChIInChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
InChIKeyZAIPMKNFIOOWCQ-UEKVPHQBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10mg/mL
SLIGHTLY SOL IN WATER;  PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER
2.97e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cephalexin (CAS 23325-78-2): First-Generation Oral Cephalosporin Baseline Pharmacokinetic and Antimicrobial Profile


Cephalexin is a first-generation oral cephalosporin antibiotic with a serum elimination half-life of ≤ 1 hour [1]. It demonstrates high oral bioavailability and is excreted predominantly unchanged in urine, with urinary recovery exceeding 80% of an oral dose [1]. Cephalexin is indicated for the treatment of susceptible Gram-positive and Gram-negative bacterial infections, including those caused by Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae [2]. The compound is a zwitterion with an isoelectric point in water of approximately 4.5 to 5, and its crystalline monohydrate form has low water solubility at room temperature, typically 1 to 2 mg/mL [3].

Why Generic Substitution of Cephalexin (CAS 23325-78-2) Fails: The Critical Role of Pharmacokinetic and Dosing Divergence Among Oral Cephalosporins


Although cephalexin shares a β-lactam core with other first-generation oral cephalosporins such as cefadroxil and cephradine, these compounds cannot be substituted on a milligram-for-milligram basis. Cephalexin exhibits distinct absorption, distribution, and elimination kinetics that directly impact dosing frequency and therapeutic equivalence. Notably, cephalexin has a significantly shorter serum half-life than cefadroxil, necessitating three to four times daily dosing rather than once or twice daily regimens [1]. Furthermore, its absorption is substantially impaired by food, resulting in a 40% reduction in peak serum concentration, whereas cefadroxil absorption remains largely unaffected by meals [2]. These divergent pharmacokinetic profiles translate into clinically meaningful differences in achieving pharmacodynamic targets, particularly for serious infections where sustained time above the minimum inhibitory concentration (MIC) is critical. Substitution without these quantitative distinctions in mind can lead to therapeutic failure or unnecessary toxicity.

Quantitative Evidence Guide: Cephalexin (CAS 23325-78-2) Differentiating Pharmacokinetic and Pharmacodynamic Metrics


Cephalexin Exhibits Higher Peak Serum Concentrations but Shorter Half-Life than Cefadroxil: Head-to-Head Pharmacokinetic Comparison

In a randomized crossover study of 12 healthy adults receiving a 1,000 mg oral dose, cephalexin achieved a 17% higher maximal serum concentration (Cmax) than cefadroxil under fasting conditions. However, cephalexin's elimination half-life is approximately 30-40% shorter than that of cefadroxil, resulting in a need for more frequent dosing to maintain comparable drug exposure [1]. This direct head-to-head comparison quantifies the trade-off between peak concentration and duration of action between the two agents.

Pharmacokinetics Bioavailability Cephalosporin Oral Antibiotics

Cephalexin Absorption is Significantly Impaired by Food, Unlike Cefadroxil: Implications for Dosing Regimens

When administered with a standard breakfast, cephalexin's maximal serum concentration (Cmax) decreased by 40%, whereas cefadroxil's Cmax remained unchanged. This differential food effect demonstrates that cephalexin's oral bioavailability is substantially reduced when taken with meals, while cefadroxil can be administered without regard to food [1]. This head-to-head comparison under identical conditions highlights a key differentiation point for clinical dosing instructions.

Pharmacokinetics Food Effect Bioavailability Cephalosporin

Cephalexin Requires Three-Times-Daily Dosing to Achieve Pediatric PK/PD Targets, While Cefadroxil Achieves Comparable Exposure with Twice-Daily Dosing

In a prospective pediatric study, population pharmacokinetic modeling determined that cephalexin at 25 mg/kg/dose three times daily achieved the same pharmacodynamic target (free time above MIC ≥ 40% for MIC ≤ 4 mg/L) as cefadroxil at 40 mg/kg/dose twice daily [1]. This direct comparative study in children with musculoskeletal infections provides quantitative evidence that cephalexin's shorter half-life necessitates a three-times-daily regimen to match the efficacy exposure achieved by twice-daily cefadroxil.

Pharmacodynamics Pediatric Dosing MSSA Osteomyelitis

Cephalexin and Dicloxacillin Demonstrate Equivalent Efficacy in Staphylococcal Skin Infections, but Cephalexin Offers a More Convenient Twice-Daily Regimen

In a randomized controlled trial of 70 evaluable patients with staphylococcal skin and skin structure infections, cephalexin administered twice daily proved equally effective as dicloxacillin administered four times daily [1]. Both agents achieved comparable clinical cure rates, but cephalexin's twice-daily dosing regimen offers a clear advantage in terms of patient convenience and potential adherence. Notably, 57 of 70 patients had staphylococcal bullous impetigo, and all isolated S. aureus strains were sensitive to both drugs [1].

Clinical Efficacy Staphylococcal Infections Dicloxacillin Dosing Convenience

Cephalexin Demonstrates Superior Urinary Recovery Compared to Cefaclor, Indicating Higher Systemic Bioavailability and Renal Excretion

Cross-study comparison of pharmacokinetic parameters reveals that cephalexin has a substantially higher total urinary recovery of active drug compared to cefaclor, indicative of greater oral bioavailability and/or minimal pre-systemic metabolism [1][2]. Cephalexin's urinary recovery approaches 90%, while cefaclor's is only 54-55%. This difference may be attributed to cefaclor's chemical instability, a factor not present to the same degree with cephalexin [1].

Pharmacokinetics Urinary Excretion Bioavailability Renal Clearance

USP Monograph Specifies Cephalexin Potency at 950-1030 µg/mg, Ensuring Standardized Quality for Research and Formulation

According to the United States Pharmacopeia (USP) 2025 monograph, cephalexin must have a potency of not less than 950 µg/mg and not more than 1030 µg/mg of C16H17N3O4S, calculated on the anhydrous basis [1]. This specification ensures batch-to-batch consistency in active pharmaceutical ingredient content. For comparison, the USP monograph for Cephalexin Hydrochloride specifies a potency range of 800-880 µg/mg of cephalexin per mg [2]. These defined acceptance criteria are critical for researchers and formulators to ensure accurate dosing and reproducible experimental outcomes.

Quality Control USP Monograph Assay Potency

Optimal Research and Industrial Application Scenarios for Cephalexin (CAS 23325-78-2) Based on Differentiating Evidence


Pediatric Musculoskeletal Infection Step-Down Therapy Where Frequent Dosing is Feasible

Cephalexin remains the first-line oral step-down therapy for children with MSSA musculoskeletal infections, as established in a 2024 comparative PK/PD study [1]. The study confirms that cephalexin 25 mg/kg/dose three times daily achieves the same pharmacodynamic target (fT>MIC ≥ 40% for MIC ≤ 4 mg/L) as twice-daily cefadroxil. This scenario is optimal when the clinical team or caregivers can reliably administer a three-times-daily regimen, leveraging cephalexin's extensive clinical experience and established safety profile in this population.

Staphylococcal Skin and Soft Tissue Infections Requiring Convenient Twice-Daily Oral Therapy

For patients with staphylococcal skin infections (including bullous impetigo), cephalexin administered twice daily has demonstrated equivalent efficacy to dicloxacillin given four times daily, with similar low failure rates [2]. This application scenario capitalizes on cephalexin's favorable pharmacokinetic profile that allows for twice-daily dosing in this indication, improving patient convenience and adherence compared to the more frequent dicloxacillin regimen, without compromising clinical outcomes.

Urinary Tract Infections Requiring High and Predictable Urinary Drug Concentrations

Cephalexin's high urinary recovery (~90% of an oral dose) [3] ensures that active drug concentrates in the urine, making it a rational choice for treating uncomplicated urinary tract infections caused by susceptible pathogens (e.g., E. coli, P. mirabilis, K. pneumoniae). This attribute is particularly valuable in research settings investigating the pharmacokinetic-pharmacodynamic relationships of β-lactams in the urinary tract, as the high and predictable renal excretion simplifies exposure-response modeling.

Formulation Development and Quality Control Requiring Compendial-Grade Reference Material

Cephalexin monohydrate with a USP-defined potency of 950-1030 µg/mg [4] serves as a critical reference standard for analytical method validation, dissolution testing, and quality control of finished pharmaceutical products. Research laboratories and generic drug manufacturers rely on this well-characterized material to ensure compliance with regulatory specifications, particularly when developing or testing immediate-release oral solid dosage forms where dissolution efficiency must meet pharmacopeial criteria [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cephalexin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.